(E)-3-(furan-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(9-8-18-7-4-10-25-18)22-12-16(13-22)23-11-15(20-21-23)14-26-17-5-2-1-3-6-17/h1-11,16H,12-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLLPAYVNVZPT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound with potential biological activities. This compound features a furan ring, a triazole moiety, and an azetidine structure, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer and antifungal properties, as well as its structure-activity relationships (SAR).
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. The structure includes a furan ring and a 1,2,3-triazole, which are significant in medicinal chemistry for their bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under review has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that related benzofuran-triazole derivatives demonstrated significant anticancer activity with IC50 values ranging from 17.9 μM to 56.8 μM against different cancer types .
Case Study: Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and triazole rings significantly affect the biological activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity compared to those with electron-donating groups. For example, a derivative with a methoxy group showed improved activity due to better interaction with cancer cell targets .
Antifungal Activity
The 1,2,4-triazole core is recognized for its antifungal properties. The compound has been tested against various fungal strains, showing promising results. A review on triazole derivatives indicated that they possess broad-spectrum antifungal activity, making them valuable in treating fungal infections .
Comparative Data Table: Antifungal Activity
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-3-(furan-2-yl)... | Candida albicans | 15 μg/mL |
| Related Triazole Derivative | Aspergillus niger | 10 μg/mL |
| Benzofuran-Triazole | Cryptococcus neoformans | 12 μg/mL |
Hemolytic Activity
The hemolytic activity of related compounds was assessed to determine their safety profile. In one study, certain benzofuran-triazole derivatives exhibited low hemolytic activity (0.1% to 23.4%), indicating that modifications can lead to safer therapeutic agents . This aspect is crucial for evaluating the potential side effects of new drugs.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit potent antifungal and antibacterial activities. For instance, compounds similar to (E)-3-(furan-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one have been evaluated for their efficacy against various pathogens:
| Compound | Target Pathogen | Activity |
|---|---|---|
| Triazole derivatives | Candida spp. | Inhibition of growth |
| Azetidine-based compounds | Staphylococcus aureus | Antibacterial effects |
The presence of the triazole group is particularly significant in enhancing antifungal activity due to its ability to inhibit fungal cytochrome P450 enzymes.
Anticancer Potential
Studies have shown that compounds containing triazole and furan moieties possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways involved in cancer progression
For example, certain triazole derivatives have demonstrated cytotoxic effects on solid tumors in vitro and in vivo models .
Antifungal Activity Assessment
A recent study evaluated the antifungal activity of a series of triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that modifications to the phenoxymethyl group significantly enhanced antifungal potency .
Anticancer Studies
Another study focused on the anticancer effects of similar compounds against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit tumor growth and induce apoptosis through mitochondrial pathways .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key synthetic steps and reaction conditions for synthesizing (E)-3-(furan-2-yl)-1-[3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one? Methodological Answer: The synthesis typically involves:
Triazole-Azetidine Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenoxymethyl-triazole moiety to the azetidine ring .
Enone System Introduction : Claisen-Schmidt condensation between a furan-2-carbaldehyde and an azetidine-containing ketone under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated carbonyl system .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane) .
Key conditions: Microwave-assisted synthesis (80–100°C, 30–60 min) improves yield (75–85%) compared to conventional reflux (12–24 hr, 60–65% yield) .
Advanced Question: Q. How can solvent and catalyst selection impact yield and purity during the Claisen-Schmidt condensation step? Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Ethanol/water mixtures balance reactivity and selectivity, achieving ~80% yield .
- Catalysts : Base choice (e.g., KOH vs. NaOH) affects enolate formation. Catalytic piperidine (5 mol%) reduces retro-aldol side reactions .
- Microwave Assistance : Reduces reaction time from 24 hr to 30 min while maintaining stereoselectivity (E/Z ratio > 95:5) .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of the enone system? Methodological Answer:
- NMR : H NMR coupling constants ( = 15–16 Hz for E-isomer vs. = 10–12 Hz) .
- IR : Conjugated carbonyl stretch at 1660–1680 cm (vs. 1700+ cm for non-conjugated ketones) .
- X-ray Crystallography : Definitive confirmation of geometry (e.g., dihedral angle > 170° for E-configuration) .
Advanced Question: Q. How can crystallographic data resolve ambiguities in substituent orientation within the azetidine-triazole moiety? Methodological Answer:
- Torsion Angle Analysis : X-ray data (e.g., C–N–C–C angles) distinguish axial vs. equatorial positioning of the phenoxymethyl group on the triazole .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between triazole N and azetidine CH) influencing crystal packing .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are recommended for preliminary screening of antimicrobial activity? Methodological Answer:
- MIC Assays : Broth microdilution (e.g., against S. aureus ATCC 25923) with 96-well plates, using resazurin as a viability indicator .
- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects (sampling at 0, 4, 8, 24 hr) .
Advanced Question: Q. How can discrepancies in IC values across cell lines (e.g., HeLa vs. MCF-7) be systematically addressed? Methodological Answer:
Metabolic Profiling : Compare ATP levels (CellTiter-Glo assay) to rule out off-target metabolic inhibition .
Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) .
Resistance Mutagenesis : Generate resistant cell lines via CRISPR-Cas9 to identify mutation hotspots in target proteins .
Computational Modeling
Basic Question: Q. How can QSAR models predict the biological activity of structural analogs? Methodological Answer:
- Descriptor Selection : Use 3D descriptors (e.g., WHIM, MoRSE) to encode steric/electronic effects of the phenoxymethyl and furan groups .
- Validation : Leave-one-out cross-validation (Q > 0.6) and external test sets (R > 0.5) ensure robustness .
Advanced Question: Q. What docking strategies improve accuracy when modeling interactions with flexible targets (e.g., CYP450 enzymes)? Methodological Answer:
- Ensemble Docking : Use multiple protein conformations (MD snapshots) to account for induced-fit binding .
- Hybrid QM/MM : Combine quantum mechanics (triazole electronic effects) and molecular mechanics (protein flexibility) .
Data Contradictions and Resolution
Advanced Question: Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents? Methodological Answer:
- Solvent Screening : Use Hansen solubility parameters (δ, δ, δ) to identify optimal solvents (e.g., DMSO δ = 12.3 matches the enone’s polarity) .
- Co-solvent Systems : Ethanol/water (70:30) increases solubility to 15 mg/mL vs. 2 mg/mL in pure water .
Substituent Effects on Activity
Advanced Question: Q. What role does the phenoxymethyl group play in enhancing target selectivity? Methodological Answer:
-
SAR Studies : Compare analogs with/without phenoxymethyl:
Substituent IC (μM) Selectivity Index (HeLa/MCF-7) Phenoxymethyl 0.45 ± 0.02 12.3 Methyl 1.2 ± 0.1 3.1 Data show phenoxymethyl improves potency 2.7-fold and selectivity 4-fold via hydrophobic pocket interactions . -
MD Simulations : Free-energy calculations (MM-PBSA) confirm stronger binding (ΔG = −9.8 kcal/mol) with phenoxymethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
